
Colchiceine-d3
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Overview
Description
Colchiceine-d3 is a deuterated derivative of colchicine, a naturally occurring alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine has been widely used for its anti-inflammatory properties, particularly in the treatment of gout and familial Mediterranean fever. This compound, with its deuterium atoms, is often used in scientific research to study the pharmacokinetics and metabolic pathways of colchicine due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Colchiceine-d3 typically involves the incorporation of deuterium atoms into the colchicine molecule. One common method is the hydrogen-deuterium exchange reaction, where colchicine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms at specific positions in the molecule.
Another approach involves the use of deuterated reagents in the synthesis of colchicine derivatives. For example, deuterated methyl iodide can be used in the methylation step of colchicine synthesis to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient hydrogen-deuterium exchange. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.
Chemical Reactions Analysis
Photochemical Reactivity
Colchiceine-d3 retains sensitivity to light, similar to colchicine. Upon UV exposure, it undergoes photoisomerization to lumithis compound, a process critical for its stability in pharmaceutical formulations .
- Kinetic isotope effect : Deuteration slows the photoisomerization rate by ~15% compared to non-deuterated colchiceine, as observed in time-resolved photolysis studies .
Metabolic Transformations
Deuteration alters metabolic pathways, enhancing stability:
- CYP3A4-mediated demethylation : this compound shows slower O-demethylation (to 3-O-demethylthis compound) due to the deuterium isotope effect, reducing hepatic clearance by ~30% .
- Hydrolysis : The acetyl-d3 group resists esterase-mediated hydrolysis, prolonging its half-life in plasma compared to non-deuterated forms .
Derivatization Reactions
This compound participates in reactions typical of colchicine derivatives:
Alkylation and Thiolation
Reaction Type | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
10-Alkylthiolation | Na alkylthiolate, DMF, 60°C, 4h | 10-Alkylthiothis compound | 52–61 | |
N-Acylation | Ac₂O-d₆, DMAP, CH₃CN, reflux | N-Acetyl-d3 derivatives | >90 |
Oxidation
- Epoxidation : Reacts with mCPBA (meta-chloroperoxybenzoic acid) to form epoxide derivatives, though deuteration reduces reaction rates by ~20% .
Biological Interactions
- Tubulin binding : Deuterated analogs maintain affinity for tubulin but exhibit reduced cytotoxicity (IC₅₀ ~2.5 μM vs. 0.8 μM for colchicine in SKOV-3 cells) .
- Toxicity modulation : Deuteration decreases gastrointestinal toxicity by altering hydrogen-bonding interactions with ZO-1 tight junction proteins .
Analytical Characterization
- NMR : Deuterium incorporation shifts ¹H NMR signals (e.g., acetyl-d3 protons at δ 2.02 ppm vs. δ 2.05 ppm for non-deuterated) .
- Mass spectrometry : Distinct isotopic patterns (M+3 peak) confirm deuteration, with accurate mass confirmed via HRMS .
Stability Data
Property | This compound | Colchiceine |
---|---|---|
Photostability (t₁/₂) | 4.2 h (UV light) | 3.6 h (UV light) |
Metabolic t₁/₂ | 31.2 h (human) | 22.4 h (human) |
LogP | 1.85 | 1.78 |
Key Findings
Scientific Research Applications
Colchiceine-d3 is extensively used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of colchicine in the body.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of colchicine.
Drug Development: Used in the development of new colchicine-based drugs with improved efficacy and reduced toxicity.
Biological Research: Employed in studies related to cell division, microtubule dynamics, and inflammatory pathways.
Industrial Applications: Used in the synthesis of colchicine derivatives for pharmaceutical and agricultural purposes.
Mechanism of Action
Colchiceine-d3, like colchicine, exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, disrupting cellular processes such as cell division, migration, and intracellular transport. The inhibition of microtubule formation leads to the suppression of inflammatory pathways, particularly the activation of neutrophils and the production of inflammatory cytokines.
Comparison with Similar Compounds
Colchiceine-d3 is unique due to its deuterium atoms, which provide enhanced stability and traceability compared to non-deuterated colchicine. Similar compounds include:
Colchicine: The non-deuterated parent compound with similar pharmacological properties.
Thiocolchicine: A sulfur-containing derivative with enhanced anti-inflammatory properties.
Demecolcine: A colchicine analog used in cancer research for its ability to disrupt cell division.
This compound stands out due to its use in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of colchicine in biological systems.
Biological Activity
Colchiceine-d3 is a deuterated derivative of colchicine, a well-known alkaloid primarily derived from the plant Colchicum autumnale. This compound exhibits significant biological activity, particularly as a microtubule inhibitor. This article explores the mechanisms of action, therapeutic applications, and research findings related to this compound.
This compound functions primarily by disrupting microtubule dynamics. It binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division and intracellular transport. This inhibition leads to:
- Cell Cycle Arrest : By interfering with mitosis, this compound induces apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound modulates neutrophil activity and reduces the release of pro-inflammatory mediators, contributing to its therapeutic potential in inflammatory conditions .
Therapeutic Applications
This compound shares many therapeutic properties with colchicine, including:
- Gout Treatment : Colchicine is traditionally used to treat gout flares by reducing inflammation.
- Familial Mediterranean Fever : It is effective in managing symptoms associated with this genetic condition.
- Other Inflammatory Conditions : Recent studies suggest potential applications in treating osteoarthritis, pericarditis, and atherosclerosis due to its anti-inflammatory properties .
Case Studies and Clinical Trials
- Cancer Research : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis through microtubule disruption. For instance, it has been demonstrated to reduce tumor growth in animal models by targeting tubulin dynamics.
- Inflammatory Diseases : In a clinical setting, colchicine has been observed to significantly reduce markers of inflammation in patients with gout and other inflammatory diseases. Its ability to inhibit the NALP3 inflammasome pathway has been particularly noted as a mechanism for its anti-inflammatory effects .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action of this compound compared to other colchicine derivatives:
Compound | Mechanism of Action | Primary Applications | Unique Features |
---|---|---|---|
This compound | Microtubule inhibition | Gout, cancer treatment | Deuterated for better tracking |
Colchicine | Microtubule inhibition | Gout, familial Mediterranean fever | Well-established clinical use |
Demecolcine | Microtubule inhibition | Cancer treatment | Less toxic than colchicine |
Thiocolchicoside | Muscle relaxant and anti-inflammatory | Muscle spasms, pain relief | Thiolated structure reduces toxicity |
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGILOMAMBLWNG-VSLDJYOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.